molecular formula C7H5NO4S3 B2807739 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid CAS No. 2225146-46-1

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid

Cat. No.: B2807739
CAS No.: 2225146-46-1
M. Wt: 263.3
InChI Key: ZVIFHSJYVRQESU-UHFFFAOYSA-N
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Description

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring system with a sulfamoyl and carboxylic acid functional group

Mechanism of Action

Target of Action

The primary target of 5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is human carbonic anhydrase II . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a carbonic anhydrase inhibitor, this compound likely binds to the active site of the enzyme, preventing it from catalyzing its usual reaction .

Biochemical Pathways

The inhibition of carbonic anhydrase II affects several biochemical pathways. Carbonic anhydrases play a role in respiration by assisting in the transport of carbon dioxide out of tissues. They also participate in the formation of gastric acid, bone resorption, and several other physiological processes. Inhibition of these enzymes can therefore have wide-ranging effects .

Result of Action

The result of the action of this compound would be the inhibition of carbonic anhydrase II, leading to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons. This could potentially affect a variety of physiological processes, including respiration and the regulation of pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction or similar synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid is unique due to the presence of both sulfamoyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to its simpler analogs and regioisomers.

Biological Activity

5-Sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid (C7H5NO4S3) is a heterocyclic compound notable for its unique structural features, including both sulfamoyl and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C7H5NO4S3
  • Molecular Weight : 239.25 g/mol
  • CAS Number : 2225146-46-1

The primary biological activity of this compound is attributed to its role as an inhibitor of carbonic anhydrase II (CA II). This enzyme is crucial for various physiological processes, including:

  • Regulation of pH : By catalyzing the reversible reaction between carbon dioxide and water to form bicarbonate and protons.
  • Respiration : Facilitating the transport of carbon dioxide out of tissues.

Mode of Action

The compound likely binds to the active site of CA II, inhibiting its enzymatic activity. This inhibition can lead to alterations in bicarbonate formation and subsequently affect physiological processes such as respiration and gastric acid secretion.

Antimicrobial Activity

Research has indicated that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar capabilities.

Anticancer Activity

In vitro studies have demonstrated that thiophene-based compounds can inhibit cancer cell proliferation. For instance, a related compound was shown to inhibit HCV NS5B polymerase and subgenomic RNA replication in Huh-7 cells, indicating potential anticancer applications through viral inhibition pathways.

Case Studies

  • Inhibition Studies on HCV :
    • A series of thiophene-2-carboxylic acids were evaluated for their ability to inhibit HCV NS5B polymerase.
    • Structural activity relationship (SAR) studies revealed that modifications in the thiophene structure significantly affected inhibitory potency.
  • Carbonic Anhydrase Inhibition :
    • A study focused on the inhibition kinetics of CA II by various thiophene derivatives.
    • Results indicated that this compound exhibited competitive inhibition with a Ki value in the low micromolar range.

Research Findings Summary

Study FocusFindingsReference
Antimicrobial ActivityPotential antimicrobial effects against bacteria
Anticancer ActivityInhibition of HCV replication
Carbonic Anhydrase InhibitionCompetitive inhibitor with low Ki value

Future Directions

Further research is warranted to explore the full potential of this compound in medicinal chemistry. Key areas for future investigation include:

  • Optimization of Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Expanded Biological Testing : Conducting comprehensive in vivo studies to assess therapeutic efficacy and safety profiles.
  • Mechanistic Studies : Elucidating detailed biochemical pathways affected by CA II inhibition.

Properties

IUPAC Name

5-sulfamoylthieno[2,3-b]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4S3/c8-15(11,12)5-2-3-1-4(6(9)10)13-7(3)14-5/h1-2H,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIFHSJYVRQESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=C(S2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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